N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine
Description
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the N-position and a 1-methyl-1H-pyrazol-5-ylmethyl moiety. This compound is structurally characterized by fused pyrazole and pyrazine rings, which confer unique electronic and steric properties. The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-16(9-10-3-5-14-17(10)2)12-11-4-6-15-18(11)8-7-13-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZCMUFIWHRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects.
Biological Activity
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that combines pyrazole and pyrazin moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, starting from readily available pyrazole derivatives. The following reaction scheme outlines a common synthetic pathway:
- Preparation of Intermediates : The synthesis begins with the formation of the pyrazole and pyrazin intermediates.
- Coupling Reaction : The pyrazole intermediate is reacted with a substituted pyrazin compound under controlled conditions, often using solvents such as ethanol and appropriate catalysts.
- Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Inhibition : The compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent activity (IC50 = 3.79 µM for MCF7) .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Cytokine Release : Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased anticancer activity |
| Alkyl groups at N2 | Enhanced solubility and bioavailability |
| Aromatic substitutions | Improved target specificity |
Research indicates that certain substitutions can lead to enhanced binding affinity for molecular targets involved in cancer progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- MCF7 Cell Line Study : A recent study assessed the compound's ability to induce apoptosis in MCF7 cells, revealing that it triggers intrinsic apoptotic pathways leading to cell death .
- A549 Cell Line Study : Another investigation focused on lung cancer cells (A549), where the compound showed significant inhibition of cell proliferation with an IC50 value of 26 µM, demonstrating its potential as an anticancer therapeutic .
- Inflammation Model : In vivo studies using murine models demonstrated that administration of the compound significantly reduced inflammation markers in tissues affected by induced inflammation .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines. A notable case is the compound AMG 337, which demonstrated nanomolar inhibition of MET kinase activity, a target implicated in cancer progression .
Anti-inflammatory Effects
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
Neurological Disorders
The unique structure of pyrazolo[1,5-a]pyrazines allows them to interact with various neurological targets, making them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The modulation of neurotransmitter systems through these compounds could lead to novel therapeutic strategies.
Antimicrobial Activity
Recent research has indicated that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.
Case Study: AMG 337
AMG 337 was developed as a selective MET inhibitor with promising preclinical pharmacokinetics and efficacy against MET-dependent tumors. Its discovery involved extensive screening of pyrazolo[1,5-a]pyrazine derivatives for their ability to inhibit MET kinase activity .
Case Study: Pyrazole Derivatives in Pain Management
A series of N-substituted pyrazoles were evaluated for their analgesic effects in animal models. The results indicated that certain derivatives significantly reduced pain responses comparable to traditional analgesics, highlighting their potential in pain management therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives share a common bicyclic scaffold but differ in substituents and biological targets. Below is a comparative analysis of key analogues:
Kinase Inhibitor Development
The target compound and its pyrazolo[1,5-a]pyrimidine analogs have shown promise in preclinical studies for BTK and CDK inhibition. For example, derivatives with morpholine or sulfonylphenyl substituents exhibit enhanced solubility and target binding .
Therapeutic Potential
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
